Hydroxyglutamic acid

Neuropharmacology Stereoisomer selectivity Neuronal excitability

Hydroxyglutamic acid (CAS 3157-41-3) is a hydroxylated derivative of the excitatory neurotransmitter L-glutamic acid, classified as a non-proteinogenic amino dicarboxylic acid with the molecular formula C₅H₉NO₅ and a molecular weight of 163.13 g/mol. The compound is distinguished from its parent L-glutamic acid by an additional hydroxy group at either the β-carbon (position 3, yielding 3-hydroxyglutamic acid) or the γ-carbon (position 4, yielding 4-hydroxyglutamic acid), which confers expanded hydrogen-bonding capacity as both a donor and an acceptor.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 3157-41-3
Cat. No. B12321664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyglutamic acid
CAS3157-41-3
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)O)O
InChIInChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)
InChIKeyHBDWQSHEVMSFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyglutamic Acid (CAS 3157-41-3) — Structural and Functional Baseline for a Non-Proteinogenic Glutamate Analog


Hydroxyglutamic acid (CAS 3157-41-3) is a hydroxylated derivative of the excitatory neurotransmitter L-glutamic acid, classified as a non-proteinogenic amino dicarboxylic acid with the molecular formula C₅H₉NO₅ and a molecular weight of 163.13 g/mol [1]. The compound is distinguished from its parent L-glutamic acid by an additional hydroxy group at either the β-carbon (position 3, yielding 3-hydroxyglutamic acid) or the γ-carbon (position 4, yielding 4-hydroxyglutamic acid), which confers expanded hydrogen-bonding capacity as both a donor and an acceptor [2]. This structural modification enables hydroxyglutamic acid stereoisomers to engage glutamate receptors, transporters, and metabolic enzymes with pharmacological profiles that diverge markedly from those of L-glutamic acid and from other synthetic glutamate analogs, forming the basis for their utility as probe molecules in neuropharmacology, metabolomics, and natural product biosynthesis.

Why Generic L-Glutamic Acid or Alternative Glutamate Analogs Cannot Replace Hydroxyglutamic Acid (CAS 3157-41-3) in Specialized Research and Clinical Applications


Hydroxyglutamic acid cannot be interchanged with L-glutamic acid or with other in-class glutamate analogs because its biological activity is exquisitely governed by three interdependent variables: the position of hydroxylation (β vs. γ), the absolute stereochemical configuration (erythro vs. threo, L vs. D), and the specific receptor or transporter subtype under interrogation. In direct head-to-head electrophysiological comparisons on identifiable snail giant neurons, erythro-L-β-hydroxyglutamic acid demonstrates a minimum effective concentration (MEC) of 3 × 10⁻⁵ M, whereas L-glutamic acid at a 33-fold higher concentration (10⁻³ M) remains only marginally effective [1]. Furthermore, at cloned human metabotropic glutamate receptors, the (2S,4S)-4-hydroxyglutamate isomer is nearly equipotent to L-glutamate at mGlu1aR and mGlu8aR, while the (2S,4R) diastereomer is a substantially weaker partial agonist, and at excitatory amino acid transporters the hydroxyl substituent converts a transporter blocker into a substrate relative to the corresponding methyl analog [2]. These stereochemical and site-specific pharmacological divergences mean that generic substitution with L-glutamic acid, D-glutamic acid, or even other hydroxyglutamic acid isomers will yield qualitatively and quantitatively different experimental outcomes, rendering the procurement of a well-characterized stereoisomer of hydroxyglutamic acid essential for reproducible research.

Quantitative Differential Evidence for Hydroxyglutamic Acid — Head-to-Head Comparisons Against L-Glutamic Acid, Stereoisomers, and Structural Analogs


Erythro-L-β-Hydroxyglutamic Acid Is ≥30-Fold More Potent Than L-Glutamic Acid on Identifiable Snail Giant Neurons

In a direct comparative study, the four stereoisomers of β-hydroxyglutamic acid (BHGA) and both enantiomers of glutamic acid were tested on six identifiable giant neurons of the African giant snail Achatina fulica. Erythro-L-BHGA was the most potent isomer, with a minimum effective concentration (MEC) of 3 × 10⁻⁵ M and an effective potency quotient (EPQ) of 1.0 on the periodically oscillating neuron (PON) and visceral intermittently firing neuron (VIN). In stark contrast, L-glutamic acid and D-glutamic acid at a 33-fold higher concentration of 10⁻³ M were only slightly effective or completely ineffective, with EPQ values of 0.1–0.0 across all six neurons examined. The threo-L-BHGA isomer showed intermediate potency (EPQ: 0.3–0.1), while both D-BHGA isomers were nearly ineffective (EPQ: <0.03) [1].

Neuropharmacology Stereoisomer selectivity Neuronal excitability

(2S,4S)-4-Hydroxyglutamate Matches L-Glutamate Potency at mGlu1a and mGlu8a Receptors, While the (2S,4R) Diastereomer Functions as a Weaker Partial Agonist

The (2S,4R)- and (2S,4S)-4-hydroxyglutamate diastereomers were evaluated as agonists at cloned human mGlu1a, mGlu2, and mGlu8a receptors. The (2S,4S) isomer was nearly equipotent to L-glutamic acid at mGlu1aR and mGlu8aR, while the (2S,4R) isomer was a substantially weaker agonist. At mGlu8aR, the (2S,4S) isomer acted as a full agonist with an EC₅₀ of 53 μM, whereas the (2S,4R) isomer was a partial agonist with an EC₅₀ of 69 μM. At mGlu2R, both isomers displayed approximately 10-fold lower affinity than L-glutamate. As a comparator, (2S,4S)-4-methylglutamic acid (EC₅₀ = 0.9 μM at mGlu1aR) was approximately 10-fold more potent than (2S,4S)-4-hydroxyglutamate, demonstrating that the hydroxyl group at position 4 significantly attenuates potency relative to a methyl substituent while preserving agonist efficacy [1].

Metabotropic glutamate receptors Agonist pharmacology Receptor subtype selectivity

4-Hydroxyglutamate Outperforms Established Clinical Protein Biomarkers PAPP-A and PlGF for First-Trimester Prediction of Pre-Term Pre-Eclampsia

In a case-cohort study within the Pregnancy Outcome Prediction (POP) study, untargeted maternal serum metabolomics identified 4-hydroxyglutamate as a novel predictor of pre-eclampsia. At 12 weeks of gestational age (wkGA), 4-hydroxyglutamate yielded an area under the receiver operating characteristic curve (AUC) of 0.673 (95% CI: 0.558–0.787) for prediction of pre-term pre-eclampsia. This performance was superior to two established protein biomarkers measured in the same cohort: pregnancy-associated plasma protein A (PAPP-A) with an AUC of 0.567 (95% CI: 0.439–0.695), and placenta growth factor (PlGF) with an AUC of 0.589 (95% CI: 0.463–0.714). The predictive ability of 4-hydroxyglutamate was stronger at all three gestational time points examined (12, 20, and 28 wkGA), and the association was externally validated in the Born in Bradford study [1].

Clinical metabolomics Pre-eclampsia Biomarker discovery

L-threo-4-Hydroxyglutamate Is a Dual EAAT1/EAAT2 Substrate, Contrasting with (2S,4R)-4-Methylglutamate Which Blocks EAAT2 While Being Transported by EAAT1

The mechanism of action of L-threo-4-hydroxyglutamate was compared with a series of methyl-substituted glutamate derivatives on cloned EAAT1 and EAAT2 transporters expressed in Xenopus laevis oocytes. L-threo-4-hydroxyglutamate functioned as a substrate for both EAAT1 and EAAT2, with Km values of 61 μM and 48 μM, respectively. This profile contrasts sharply with (2S,4R)-4-methylglutamate, which was a substrate for EAAT1 (Km = 54 μM) but acted as a potent competitive blocker of EAAT2 (Kb = 3.4 μM) — the most potent EAAT2 blocker described at the time. Similarly, 4-methylene-glutamate was transported by EAAT1 (Km = 391 μM) but blocked EAAT2 (Kb = 39 μM). Thus, replacing the 4-methyl group with a 4-hydroxy group converts the pharmacological mode of action at EAAT2 from blockade to substrate translocation, while maintaining comparable affinity at EAAT1 [1].

Excitatory amino acid transporters Substrate selectivity Transporter pharmacology

KtzO and KtzP Enzymes Stereospecifically Generate threo- and erythro-β-Hydroxyglutamic Acid Isomers During Kutzneride Biosynthesis

During the biosynthesis of the antifungal and antimicrobial kutzneride hexadepsipeptides, two nonheme iron oxygenase enzymes stereospecifically hydroxylate the β-position of glutamic acid. KtzO generates threo-L-hydroxyglutamic acid, while KtzP catalyzes the formation of the erythro-isomer, with both enzymes acting on glutamic acid bound to the peptidyl carrier protein of the third module of the nonribosomal peptide synthetase KtzH. Kinetic parameters for both KtzO- and KtzP-catalyzed hydroxylation were determined using nonhydrolyzable coenzyme A analogs, and a detailed mechanism for in trans compensation of the truncated adenylation domain coupled with stereospecific hydroxyglutamic acid generation was elucidated [1]. This stereochemical partitioning represents a class-level precedent where two distinct enzymes within the same biosynthetic pathway produce opposite hydroxyglutamic acid stereoisomers with absolute configurational control.

Natural product biosynthesis Nonribosomal peptide synthetase Stereospecific hydroxylation

Optimal Research and Industrial Application Scenarios for Hydroxyglutamic Acid (CAS 3157-41-3) Based on Verified Differential Evidence


Glutamate Receptor Subtype Pharmacological Mapping Using Stereochemically Defined Hydroxyglutamic Acid Isomers

Investigators studying metabotropic glutamate receptor (mGlu) subtype pharmacology can deploy (2S,4S)-4-hydroxyglutamate as a near-equipotent agonist at mGlu1aR and mGlu8aR and (2S,4R)-4-hydroxyglutamate as a weaker partial agonist at mGlu8aR (EC₅₀ 69 μM) to probe the stereochemical constraints of the glutamate binding pocket. The 10-fold potency difference between the two diastereomers at mGlu8aR, coupled with their divergent efficacy (full vs. partial agonism), enables fine dissection of receptor activation mechanisms that cannot be achieved with L-glutamic acid alone or with methyl-substituted analogs that exhibit inverted transporter pharmacology [1].

First-Trimester Metabolomic Screening for Pre-Term Pre-Eclampsia Risk Stratification

Clinical metabolomics laboratories developing targeted LC-MS assays for first-trimester pre-eclampsia screening should prioritize 4-hydroxyglutamate as a validated metabolite biomarker. With an AUC of 0.673 at 12 wkGA, 4-hydroxyglutamate outperforms the currently used PAPP-A (AUC 0.567) and PlGF (AUC 0.589) protein biomarkers, and its predictive ability strengthens at 20 wkGA (AUC 0.731) and 28 wkGA (AUC 0.733). The external validation in an independent cohort supports its inclusion in multi-marker panels for identifying high-risk pregnancies eligible for prophylactic aspirin intervention [2].

Excitatory Amino Acid Transporter (EAAT) Substrate-Versus-Blocker Mechanistic Studies

Researchers investigating EAAT1 and EAAT2 transporter pharmacology can exploit the divergent functional profiles of L-threo-4-hydroxyglutamate (dual EAAT1/EAAT2 substrate; Km 61 and 48 μM) compared to (2S,4R)-4-methylglutamate (EAAT1 substrate, EAAT2 blocker; Kb 3.4 μM). This single-atom substitution (hydroxyl vs. methyl) provides a clean chemical biology tool for isolating the molecular determinants that govern substrate translocation versus competitive blockade at EAAT2, informing the rational design of subtype-selective transporter modulators [3].

Biocombinatorial Engineering of Nonribosomal Peptide Natural Products via Stereospecific β-Hydroxylation

Natural product biosynthesis groups engaged in nonribosomal peptide engineering can utilize the KtzO and KtzP hydroxylase system as a biocatalytic module for installing β-hydroxy groups onto glutamic acid residues with absolute stereochemical control. KtzO yields the threo-L isomer and KtzP yields the erythro isomer, enabling the programmed incorporation of either diastereomer into nonribosomal peptide scaffolds. The in trans domain complementation mechanism characterized for the KtzH/KtzN system offers a modular genetic strategy for diversifying the hydroxylation patterns of complex depsipeptide natural products [4].

Quote Request

Request a Quote for Hydroxyglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.